molecular formula C14H28N2O2 B6195254 rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate, cis CAS No. 2679951-03-0

rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate, cis

Cat. No.: B6195254
CAS No.: 2679951-03-0
M. Wt: 256.4
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Description

rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate, cis: is a chemical compound with a complex structure that includes a piperidine ring substituted with a propan-2-yl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the piperidine ring using propan-2-yl halides under basic conditions.

    Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines from the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a ligand in receptor studies due to its piperidine ring, which is a common motif in bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structure is similar to that of known pharmacologically active compounds.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The carbamate group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[(2R,4S)-4-(methyl)piperidin-2-yl]methyl}carbamate
  • tert-butyl N-{[(2R,4S)-4-(ethyl)piperidin-2-yl]methyl}carbamate
  • tert-butyl N-{[(2R,4S)-4-(butyl)piperidin-2-yl]methyl}carbamate

Uniqueness

The unique aspect of rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate, cis lies in its specific substitution pattern on the piperidine ring. The propan-2-yl group provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2679951-03-0

Molecular Formula

C14H28N2O2

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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